Mefeserpine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mefeserpine involves multiple steps, including the esterification of reserpine with (p-methoxyphenoxy)acetic acid . The reaction conditions typically involve the use of solvents such as acetone and ethyl ether, with a melting point range of 216-218°C .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves standard organic chemistry techniques, including esterification and purification processes.
Chemical Reactions Analysis
Types of Reactions: Mefeserpine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Mefeserpine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Mefeserpine involves its interaction with specific molecular targets and pathways. This compound is known to inhibit the uptake of neurotransmitters such as norepinephrine into storage vesicles, leading to the depletion of catecholamines and serotonin from central and peripheral axon terminals . This mechanism is similar to that of reserpine, a related compound .
Comparison with Similar Compounds
Reserpine: Shares a similar mechanism of action by depleting catecholamines and serotonin.
Yohimbine: Another indole alkaloid with similar structural features but different pharmacological effects.
Ajmaline: An alkaloid with similar chemical properties but used primarily as an antiarrhythmic agent.
Uniqueness: Mefeserpine is unique due to its specific esterification with (p-methoxyphenoxy)acetic acid, which distinguishes it from other related compounds like reserpine . This unique structure may contribute to its distinct biochemical properties and potential research applications.
Properties
CAS No. |
3735-85-1 |
---|---|
Molecular Formula |
C32H38N2O8 |
Molecular Weight |
578.7 g/mol |
IUPAC Name |
methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-[2-(4-methoxyphenoxy)acetyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C32H38N2O8/c1-37-19-5-7-20(8-6-19)41-17-28(35)42-27-13-18-16-34-12-11-23-22-10-9-21(38-2)14-25(22)33-30(23)26(34)15-24(18)29(31(27)39-3)32(36)40-4/h5-10,14,18,24,26-27,29,31,33H,11-13,15-17H2,1-4H3/t18-,24+,26-,27-,29+,31+/m1/s1 |
InChI Key |
KFDDPVMIQMFHBI-JLIPXIIDSA-N |
SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)COC6=CC=C(C=C6)OC |
Isomeric SMILES |
CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)COC6=CC=C(C=C6)OC |
Canonical SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)COC6=CC=C(C=C6)OC |
Appearance |
Solid powder |
Key on ui other cas no. |
3735-85-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Mefeserpine; Mefeserpinum; Mefeserpina. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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